4-Isothiocyanato-3-nitrophenol

Physicochemical profiling Computational chemistry LogP

Researchers requiring orthogonal derivatization handles for heterocycle synthesis face limited access to trifunctional aromatic building blocks. 4-Isothiocyanato-3-nitrophenol (CAS 87200-48-4) resolves this with its unique 3-nitro/4-isothiocyanato/phenolic -OH substitution pattern. • Dual activation enables chemoselective transformations: -NCS for thiourea formation; -OH for subsequent alkylation/esterification • Validated negative control for PTP1B/TCPTP assays (IC50 > 10,000,000 nM) • XLogP3 = 1.5 for polarity-tuned derivative design vs. mono-functional analogs Supplied at ≥98% purity with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C7H4N2O3S
Molecular Weight 196.19 g/mol
CAS No. 87200-48-4
Cat. No. B13767556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isothiocyanato-3-nitrophenol
CAS87200-48-4
Molecular FormulaC7H4N2O3S
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)[N+](=O)[O-])N=C=S
InChIInChI=1S/C7H4N2O3S/c10-5-1-2-6(8-4-13)7(3-5)9(11)12/h1-3,10H
InChIKeyZIQUBPCXPIDWOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isothiocyanato-3-nitrophenol (CAS 87200-48-4): Technical Profile for Procurement & Differentiation


4-Isothiocyanato-3-nitrophenol (CAS 87200-48-4), also known as 4-Hydroxy-2-nitrophenyl isothiocyanate, is a heterotrifunctional aromatic building block that integrates a phenolic hydroxyl group, a nitro group, and an electrophilic isothiocyanate (-N=C=S) moiety on a single benzene ring. With a molecular formula of C₇H₄N₂O₃S and a molecular weight of 196.18 g/mol, this compound exhibits a unique substitution pattern (3-nitro, 4-isothiocyanato) that fundamentally alters its physicochemical and reactivity profile compared to other nitrophenyl isothiocyanate isomers and analogs [1]. Its primary utility lies in organic synthesis as a versatile intermediate for constructing more complex heterocyclic scaffolds, thiourea derivatives, and functionalized materials [2].

Why 4-Isothiocyanato-3-nitrophenol Cannot Be Replaced by Common Aryl Isothiocyanates


Generic substitution of 4-Isothiocyanato-3-nitrophenol with closely related aryl isothiocyanates—such as 4-nitrophenyl isothiocyanate (CAS 2131-61-5), 3-nitrophenyl isothiocyanate (CAS 3529-82-6), or the positional isomer 4-isothiocyanato-2-nitrophenol (CAS 352439-93-1)—is unsound due to significant divergence in electrophilicity, hydrogen-bonding capacity, and synthetic trajectory. The presence of both an electron-withdrawing nitro group and a hydrogen-bond-donating phenolic hydroxyl on the same ring system creates a dual activation profile that is absent in mono-substituted or differently substituted analogs [1]. This dual activation enables chemoselective transformations (e.g., simultaneous or sequential derivatization at the –NCS and –OH sites) that are impossible with analogs lacking the hydroxyl group [2]. Furthermore, the 3-nitro/4-isothiocyanato substitution pattern yields a distinct electronic environment that influences reaction kinetics and product distribution in heterocycle-forming condensations [3].

Quantitative Differentiation Evidence for 4-Isothiocyanato-3-nitrophenol (87200-48-4)


Physicochemical Differentiation: Computed logP, PSA, and Predicted Melting Point vs. Analogs

4-Isothiocyanato-3-nitrophenol exhibits a computed partition coefficient (XLogP3) of 1.5, which is significantly lower than that of 4-nitrophenyl isothiocyanate (XLogP3 2.5), indicating greater hydrophilicity due to the phenolic –OH group [1]. Its topological polar surface area (TPSA) of 83.4 Ų exceeds that of 4-nitrophenyl isothiocyanate (58.2 Ų) and 3-nitrophenyl isothiocyanate (58.2 Ų), reflecting enhanced hydrogen-bonding capacity [2]. Additionally, its predicted melting point (157 °C, determined in hexane) is substantially higher than that of 4-nitrophenyl isothiocyanate (110–112 °C) [3]. These differences directly impact solubility, formulation, and handling characteristics.

Physicochemical profiling Computational chemistry LogP Polar surface area Melting point

Synthetic Utility Differentiation: Fe/S-Catalyzed Redox Condensation to 2-Aminobenzoxazoles

In the Fe/S-catalyzed redox condensation of o-nitrophenols with isothiocyanates, 4-Isothiocyanato-3-nitrophenol serves as a competent reaction partner to yield 2-aminobenzoxazoles [1]. This transformation leverages the ortho-nitro group as an internal oxidant, a reactivity manifold that is inaccessible to para-substituted analogs like 4-nitrophenyl isothiocyanate. While quantitative yield data for the specific substrate is not reported in the proof-of-concept study, the methodology explicitly requires an ortho-nitro substitution pattern [2].

Organic synthesis Heterocycle construction Redox condensation 2-Aminobenzoxazoles

Bioactivity Differentiation: Lack of PTP1B and TCPTP Inhibition vs. Bioactive Analogs

In contrast to certain nitrophenyl isothiocyanate derivatives that exhibit micromolar inhibitory activity against protein tyrosine phosphatases, 4-Isothiocyanato-3-nitrophenol demonstrates negligible inhibition of human PTP1B and TCPTP, with an IC50 > 10,000,000 nM (>10 mM) in enzymatic assays using p-nitrophenol phosphate as substrate [1]. This stark lack of activity can be a critical selection criterion for applications where phosphatase inhibition is an unwanted off-target effect, or conversely, it confirms that the compound is not a suitable starting point for PTP inhibitor development [2].

Enzyme inhibition Protein tyrosine phosphatase PTP1B TCPTP Structure-activity relationship

Recommended Application Scenarios for 4-Isothiocyanato-3-nitrophenol (87200-48-4) Based on Quantitative Evidence


Building Block for 2-Aminobenzoxazole Synthesis via Redox Condensation

4-Isothiocyanato-3-nitrophenol is ideally suited as a substrate in Fe/S-catalyzed redox condensations to construct 2-aminobenzoxazole cores. The ortho-nitro group serves as an internal oxidant, enabling a direct, atom-economical route to this privileged heterocyclic scaffold. This application leverages the compound's unique ortho-nitro substitution pattern, which is not present in common analogs like 4-nitrophenyl isothiocyanate [1].

Chemoselective Derivatization via Orthogonal Functional Group Reactivity

The combination of a phenolic hydroxyl and an electrophilic isothiocyanate group on the same ring allows for sequential or simultaneous derivatization at two distinct sites. For example, the –NCS group can be reacted with amines to form thioureas while the –OH group is left intact for subsequent alkylation or esterification. This orthogonal reactivity, demonstrated by its computed high polar surface area (83.4 Ų) and dual hydrogen-bonding capacity [2], provides a synthetic advantage over mono-functional isothiocyanates.

Negative Control or Inactive Scaffold in Protein Tyrosine Phosphatase (PTP) Studies

With an IC50 > 10,000,000 nM against both PTP1B and TCPTP, 4-Isothiocyanato-3-nitrophenol can serve as a validated negative control compound in PTP-related enzymatic assays or cellular studies where PTP inhibition is an undesired confounding factor. This is a key differentiator from more potent nitrophenyl isothiocyanate analogs that exhibit micromolar PTP inhibition [3].

Precursor to Functionalized Materials with Tailored Polarity

The compound's higher hydrophilicity (XLogP3 = 1.5) compared to 4-nitrophenyl isothiocyanate (XLogP3 = 2.5) can be exploited to tune the polarity of final products or polymerizable derivatives. This property, along with its elevated melting point (157 °C), facilitates the design of materials with specific solubility and thermal characteristics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isothiocyanato-3-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.